Cytotoxic Potency Against MCF-7 Breast Cancer Cells: Moderate Activity Confirms Baseline Selectivity
In a 2025 study isolating compounds from Usnea sp. lichen, 2,6-dihydroxy-4-methylbenzoic acid (1) exhibited an IC50 value of 554.82 µM against the MCF-7 breast cancer cell line in an MTT assay, while the co-isolated compound (-)-placodiolic acid (2) demonstrated an IC50 of 5.10 µM [1]. This places the target compound as a moderately active member of its natural product class, providing a quantitative baseline for structure-activity relationship (SAR) studies. While not as potent as the lead compound in this specific assay, its well-defined activity profile (moderate, non-potent) makes it a valuable control or starting scaffold for medicinal chemistry optimization, particularly when seeking to avoid high cytotoxicity in favor of other bioactivities.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 554.82 µM |
| Comparator Or Baseline | (-)-Placodiolic acid: 5.10 µM |
| Quantified Difference | Target compound is 108.8-fold less potent (higher IC50) |
| Conditions | MCF-7 breast cancer cell line; MTT assay; 24-hour exposure |
Why This Matters
This data provides a quantitative benchmark for differentiating the compound's cytotoxic potential from more potent analogs in the same natural source, guiding selection for applications requiring a defined, non-potent bioactivity profile.
- [1] Agustini, D. M., Riga, R., Hermawati, E., & Saputra, B. (2025). Secondary Metabolites from Usnea sp. and an Evaluation of Their Cytotoxic and Antibacterial Activities. *Baghdad Science Journal*, 22(1), 103-109. View Source
